molecular formula C17H19NO3S2 B2636670 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1797400-62-4

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2636670
CAS No.: 1797400-62-4
M. Wt: 349.46
InChI Key: LXDIMSMKYJMVIV-UHFFFAOYSA-N
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Description

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including an acetyl group, a cyclopropyl group, a thiophene ring, and a benzenesulfonamide moiety

Scientific Research Applications

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism by which 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-N-cyclopropyl-N-(2-(furan-2-yl)ethyl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

    3-acetyl-N-cyclopropyl-N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-acetyl-N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide imparts unique electronic properties, making it more suitable for certain applications in material science and medicinal chemistry compared to its analogs with furan or pyridine rings.

Properties

IUPAC Name

3-acetyl-N-cyclopropyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-13(19)14-4-2-6-17(12-14)23(20,21)18(15-7-8-15)10-9-16-5-3-11-22-16/h2-6,11-12,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDIMSMKYJMVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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